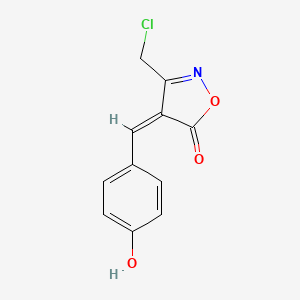
(4E)-3-(Chloromethyl)-4-(4-hydroxybenzylidene)-isoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester or β-diketone under acidic or basic conditions.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Formation of Hydroxybenzylidene Moiety: The hydroxybenzylidene group can be introduced through a condensation reaction between an aldehyde (such as 4-hydroxybenzaldehyde) and the isoxazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-formylbenzylidene)isoxazol-5(4H)-one.
Reduction: Formation of 3-methyl-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one.
Substitution: Formation of various substituted isoxazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.
Chemical Reactivity: The presence of reactive functional groups (chloromethyl and hydroxybenzylidene) allows it to participate in various chemical reactions, forming new bonds and structures.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-4-(4-hydroxyphenyl)isoxazol-5(4H)-one: Similar structure but lacks the benzylidene moiety.
4-(4-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one: Similar structure but has a methyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloromethyl and hydroxybenzylidene groups allows for diverse chemical modifications and applications.
属性
分子式 |
C11H8ClNO3 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC 名称 |
(4Z)-3-(chloromethyl)-4-[(4-hydroxyphenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H8ClNO3/c12-6-10-9(11(15)16-13-10)5-7-1-3-8(14)4-2-7/h1-5,14H,6H2/b9-5- |
InChI 键 |
NRXWYEXYHHJRFQ-UITAMQMPSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C\2/C(=NOC2=O)CCl)O |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


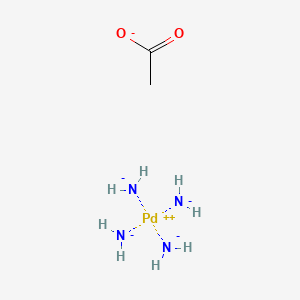
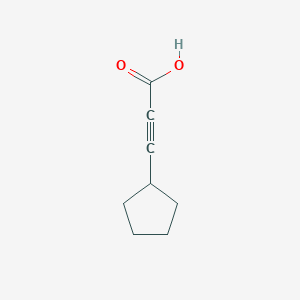
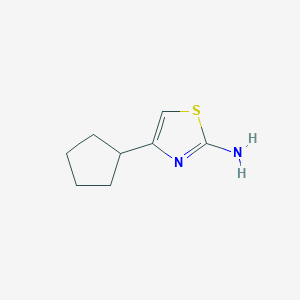
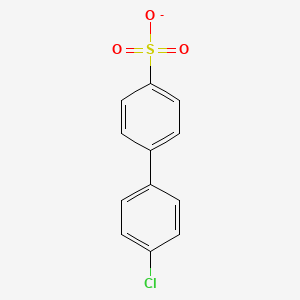
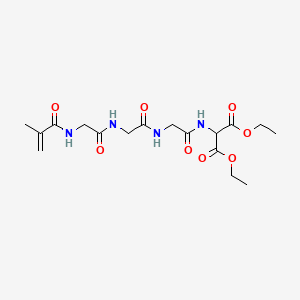
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12329659.png)
![(2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate](/img/structure/B12329663.png)
![7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-](/img/structure/B12329664.png)
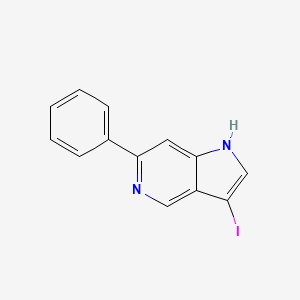
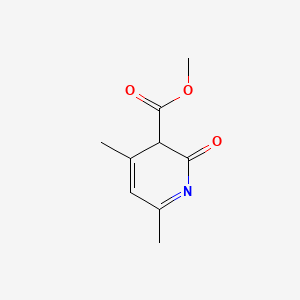
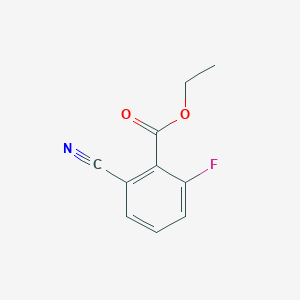
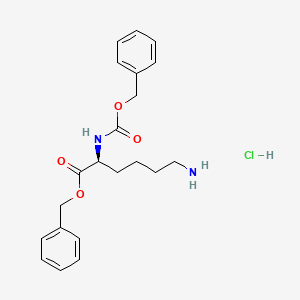
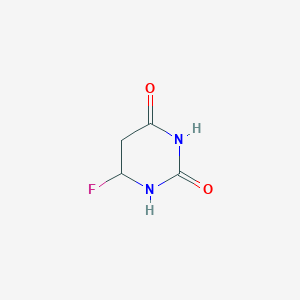
![tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B12329699.png)
